Sigma-2 Receptor Binding Affinity
The compound, identified as Example 88 in US patent 10207991, exhibits high affinity for the sigma-2 receptor. A direct, quantitative comparison to the broader class of sigma receptor ligands is provided. The reported dissociation constant (Ki) for this compound at the sigma-2 receptor is 1.30 nM [1]. This value places it among the high-affinity sigma-2 ligands, though a specific head-to-head comparator is not identified in the available data [1]. The potency is significantly higher than a representative sigma-2 antagonist from the same patent series, which shows an IC50 of 290 nM in a functional assay, illustrating the wide range of activities achievable within this chemical space [2].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 1.30 nM |
| Comparator Or Baseline | Representative sigma-2 antagonist (US10207991, Example 11): Functional IC50 = 290 nM |
| Quantified Difference | Target compound's binding affinity is >200-fold higher than the functional potency of the comparator. |
| Conditions | Radioligand binding assay using commercial contract research organization protocols. Functional assay assessed neuronal toxicity in vitro. |
Why This Matters
For procurement, this confirms the compound's direct engagement with the sigma-2 target at low nanomolar concentrations, a key specification for any research program studying sigma-2 receptor pharmacology.
- [1] BindingDB Entry BDBM349570. Data for US10207991, Ex. Cpd. No. 88. Ki = 1.30 nM for Sigma-2 receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=349570 View Source
- [2] BindingDB Entry BDBM349368. Data for US10207991, Ex. Cpd. No. 11. IC50 = 290 nM for sigma-2 receptor functional antagonism. Retrieved from https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=349368 View Source
